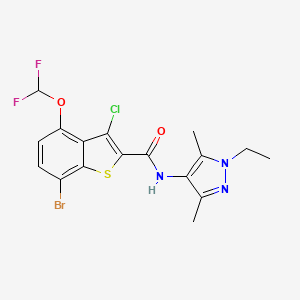
7-bromo-3-chloro-4-(difluoromethoxy)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with a diverse range of applications. Its chemical structure consists of a benzothiophene core substituted with bromine, chlorine, difluoromethoxy, and a pyrazolylcarboxamide group. The compound’s systematic name is quite a mouthful, but its structure is fascinating! Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes::
Synthesis via Suzuki-Miyaura Coupling:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting the sulfur atom in the benzothiophene ring to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group in the pyrazolylcarboxamide moiety can yield the corresponding alcohol.
Substitution: The halogen atoms (bromine and chlorine) are susceptible to nucleophilic substitution reactions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in organic solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in aprotic solvents.
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents (e.g., DMF, DMSO) with heating.
- Oxidation: 7-bromo-3-chloro-4-(difluoromethoxy)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-sulfoxide/sulfone.
- Reduction: 7-bromo-3-chloro-4-(difluoromethoxy)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxylic acid.
- Substitution: Various derivatives with modified halogen substituents.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as kinase inhibitors).
Medicine: Under study for its anti-inflammatory or anticancer properties.
Industry: May find applications in OLED materials or other electronic devices.
Mechanism of Action
- The compound likely interacts with specific cellular targets (e.g., enzymes, receptors) due to its structural features.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C17H15BrClF2N3O2S |
|---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
7-bromo-3-chloro-4-(difluoromethoxy)-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H15BrClF2N3O2S/c1-4-24-8(3)13(7(2)23-24)22-16(25)15-12(19)11-10(26-17(20)21)6-5-9(18)14(11)27-15/h5-6,17H,4H2,1-3H3,(H,22,25) |
InChI Key |
OIHRRVLOUQUDFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C2=C(C3=C(C=CC(=C3S2)Br)OC(F)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















